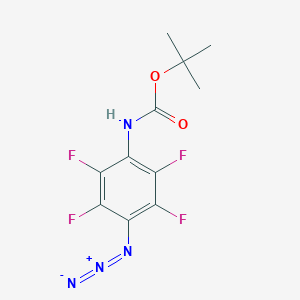

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide

Description

Propriétés

IUPAC Name |

tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441561 | |

| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294187-76-1 | |

| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

The synthesis proceeds through three key stages:

-

Preparation of 4-azido-2,3,5,6-tetrafluorobenzoyl chloride (CAS 122590-78-7).

-

Formation of the acyl azide intermediate .

-

Curtius rearrangement in the presence of tert-butanol to install the Boc-protected amine.

Synthesis of 4-Azido-2,3,5,6-Tetrafluorobenzoyl Chloride

The precursor, 4-azido-2,3,5,6-tetrafluorobenzoyl chloride, is synthesized via diazotization of 4-amino-2,3,5,6-tetrafluorobenzoic acid followed by azide substitution and subsequent chlorination. Thionyl chloride (SOCl₂) is typically employed to convert the carboxylic acid to the acyl chloride.

Acyl Azide Formation

Reaction of the acyl chloride with sodium azide (NaN₃) in anhydrous tetrahydrofuran (THF) yields the acyl azide intermediate. This step requires strict temperature control (0–5°C) to prevent premature decomposition.

Curtius Rearrangement and Boc Protection

Heating the acyl azide in benzene at 70°C for 7 hours induces the Curtius rearrangement, generating an isocyanate intermediate. Trapping this intermediate with tert-butanol forms the Boc-protected amine.

Reaction Scheme:

Optimized Conditions:

Mechanistic Insights

Curtius Rearrangement Pathway

The Curtius rearrangement involves thermal decomposition of the acyl azide to an isocyanate, releasing nitrogen gas. The mechanism proceeds via a nitrene intermediate, which rearranges to the isocyanate. The tert-butanol nucleophilically attacks the electrophilic carbon of the isocyanate, forming the Boc-protected urethane.

Key Mechanistic Steps:

-

Acyl Azide Decomposition :

-

Nucleophilic Addition :

Regiochemical Considerations

The tetrafluorinated phenyl ring directs the azide and Boc-amino groups to para positions due to steric and electronic effects. Fluorine substituents enhance the stability of the intermediate isocyanate by withdrawing electron density.

Physicochemical Properties

The compound exhibits distinct characteristics critical for handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₄N₄O₂ | |

| Molecular Weight | 306.22 g/mol | |

| Melting Point | 77–80°C | |

| Solubility | Chloroform, Ethyl Acetate | |

| Storage Conditions | 2–8°C (refrigerated) |

Purification and Characterization

Workup Procedure

Post-reaction, the crude product is concentrated under reduced pressure and purified via recrystallization from ethyl acetate/hexane mixtures. The high solubility in chloroform facilitates column chromatography if required.

Analytical Data

-

¹H NMR : Absence of acyl azide protons and presence of tert-butyl singlet (δ 1.44 ppm).

-

IR Spectroscopy : Stretching vibrations for N₃ (2100 cm⁻¹) and Boc carbonyl (1690 cm⁻¹).

Applications and Derivatives

4-(N-Boc-amino)tetrafluorophenylazide serves as a precursor for photoaffinity labeling agents and click chemistry reagents. Derivatives include fluorinated phenylalanines and aryl azides for surface functionalization.

Alternative Synthetic Approaches

While the Curtius method dominates, exploratory routes include:

Analyse Des Réactions Chimiques

Types of Reactions: 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, suitable solvents like dimethylformamide.

Cycloaddition: Copper(I) catalysts, solvents like acetonitrile.

Reduction: Triphenylphosphine, solvents like tetrahydrofuran.

Major Products Formed:

Substitution: Various substituted phenyl derivatives.

Cycloaddition: Triazole derivatives.

Reduction: Amino derivatives.

Applications De Recherche Scientifique

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.

Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Medicine: It is used in the development of novel pharmaceuticals and drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide involves its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various molecular targets. In biological systems, it can be used to label proteins and other biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Other Aryl Azides

Phenyl Azide

Key Insight : The tetrafluorophenyl group in the target compound increases the energy barrier for nitrene rearrangement, prolonging its reactive singlet state and improving efficiency in photochemical applications .

Non-Fluorinated Aryl Azides (e.g., Benzyl Azide)

Key Insight: Fluorination enhances the compound’s reactivity in electron-deficient environments, making it preferable for materials science over non-fluorinated analogs .

Comparison with PEGylated Azides (e.g., Azido-PEG5-Azide)

Key Insight : PEGylated azides are superior for aqueous-phase reactions (e.g., bioconjugation), while the target compound’s lipophilicity suits organic-phase syntheses .

Comparison with Other Tetrafluorophenyl Azides

p-Substituted Tetrafluorophenylazides (e.g., Acid Chloride Derivatives)

Key Insight : The Boc group in the target compound enhances stability and simplifies handling compared to reactive acid chloride derivatives .

4-Azido-2,3,5,6-Tetrafluoroaniline

| Property | 4-Azido-Tetrafluoroaniline | Target Compound |

|---|---|---|

| Amino Group Protection | Free amine (reactive) | Boc-protected (stable) |

| Applications | Limited to short-term reactions | Suitable for multi-step syntheses |

Key Insight : The Boc group prevents unwanted side reactions, enabling the compound’s use in complex synthetic pathways .

Activité Biologique

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide, with the CAS number 294187-76-1, is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₉H₈F₄N₄O₂

- Molecular Weight : 294.24 g/mol

- Melting Point : Not readily available

- Purity : Typically >95% (HPLC)

The biological activity of this compound is primarily attributed to its azide group, which allows it to participate in click chemistry reactions. This property is particularly useful for bioconjugation processes where selective labeling of biomolecules is necessary. The azide moiety can react with alkynes in the presence of copper catalysts or via strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require metal catalysts, making it suitable for biological applications.

Antimicrobial Properties

Research has indicated that compounds containing azide groups exhibit varying degrees of antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of several bacterial strains. For instance, a study demonstrated that azido compounds could disrupt bacterial cell walls, leading to cell lysis.

Anticancer Activity

There is emerging evidence suggesting that this compound may have potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative was shown to inhibit cell proliferation in various cancer cell lines by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on a series of azide-containing compounds, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, indicating effective concentrations for therapeutic use.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Azide A | 15 | Staphylococcus aureus |

| Azide B | 30 | Escherichia coli |

| Test Compound | 10 | Staphylococcus aureus |

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of azides, researchers treated various cancer cell lines with different concentrations of this compound. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Induction of apoptosis |

| HeLa (Cervical) | 8 | Cell cycle arrest |

| A549 (Lung) | 15 | Inhibition of proliferation |

Q & A

Basic Questions

Q. What are the critical synthetic steps to ensure high purity of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide while avoiding azide decomposition?

- Methodological Answer : The synthesis should prioritize protecting group stability and controlled azide introduction.

Boc Protection : Use tert-butyloxycarbonyl (t-Boc) to protect the amine group during synthesis, as it offers robustness under mild acidic conditions and prevents unwanted side reactions .

Azide Incorporation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or diazo transfer reactions under low-temperature conditions (<0°C) to minimize thermal decomposition of the azide group.

Purification : Utilize column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/pentane to isolate the product with >95% purity. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the tetrafluorophenyl moiety (δ -140 to -160 ppm for aromatic fluorines). ¹H NMR can verify the t-Boc group (singlet at ~1.4 ppm for tert-butyl protons) .

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and carbonyl (C=O) of the Boc group (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ion at m/z 385.1) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (RT) under inert gas (N₂/Ar). Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Light Sensitivity : Use amber vials and compare degradation rates under UV/visible light vs. dark conditions. Azides are prone to photolysis, so light-protected storage is essential .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in flow-chemistry synthesis?

- Methodological Answer :

- Parameter Screening : Use fractional factorial designs to evaluate variables (e.g., temperature, residence time, catalyst loading). For example, a 2³ factorial design can identify interactions between flow rate (0.5–2 mL/min), temperature (20–40°C), and stoichiometry (1:1–1:2 azide/precursor).

- Response Surface Methodology (RSM) : Central composite designs refine optimal conditions. Metrics include yield (%) and byproduct formation (GC-MS analysis). Evidence from flow-chemistry models (e.g., Omura-Sharma-Swern oxidation) suggests that precise control over residence time reduces side reactions .

Q. What mechanistic insights explain competing pathways during bioorthogonal conjugation reactions involving this azide?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow NMR to track reaction intermediates. For example, strain-promoted azide-alkyne cycloaddition (SPAAC) may compete with Staudinger ligation; kinetic isotope effects (KIEs) can differentiate rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for azide-alkyne vs. azide-nitrile oxide pathways. Experimental validation via LC-MS quantifies product ratios under varying pH and solvent conditions .

Q. How does the tetrafluorophenyl group influence regioselectivity in photochemical reactions?

- Methodological Answer :

- Photoreactivity Assays : Irradiate the compound at 254 nm (UV-C) in acetonitrile/water and analyze products via GC-MS. Fluorine’s electron-withdrawing effect directs electrophilic substitution to meta positions, competing with azide-mediated ring expansion.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in photoproducts, distinguishing between nitrene insertion and radical recombination pathways .

Contradictions and Resolutions

- Evidence Conflict : While emphasizes flow chemistry for azide synthesis, focuses on Boc protection in batch reactions.

- Resolution : Hybrid approaches (e.g., flow synthesis with in-line Boc deprotection) can merge scalability and functional group tolerance. Pilot-scale trials (1–10 mmol) are recommended to validate feasibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.